molecular formula C5H12O2 B1600349 2-Methoxy-2-methylpropan-1-ol CAS No. 22665-67-4

2-Methoxy-2-methylpropan-1-ol

Cat. No.: B1600349
CAS No.: 22665-67-4
M. Wt: 104.15 g/mol
InChI Key: VMPUAIZSESMILD-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropan-1-ol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a molecular weight of 104.15 g/mol. This compound is known for its unique structural features, including a methoxy group (-OCH3) attached to a secondary carbon atom, which imparts distinct chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydration of Alkenes: One common synthetic route involves the hydration of 2-methylpropene (isobutene) to form this compound. This reaction typically uses acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperature and pressure conditions.

  • Methanolysis of Esters: Another method involves the methanolysis of esters derived from 2-methylpropanoic acid. This reaction requires methanol and a strong acid catalyst, often carried out under reflux conditions.

Industrial Production Methods: In industrial settings, the compound is often produced through large-scale hydration reactions or methanolysis processes. These methods are optimized for high yield and purity, ensuring the compound meets industry standards for various applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 2-methoxy-2-methylpropanal or 2-methoxy-2-methylpropanoic acid, depending on the oxidizing agent and reaction conditions.

  • Reduction: Reduction reactions are less common but can involve converting the compound to its corresponding alkane derivative.

  • Substitution: The methoxy group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as hydrochloric acid (HCl) or bromine (Br2) are typically employed.

Major Products Formed:

  • Oxidation: 2-Methoxy-2-methylpropanal, 2-methoxy-2-methylpropanoic acid.

  • Reduction: 2-Methylpropane.

  • Substitution: 2-Methyl-2-chloropropane, 2-Methyl-2-bromopropane.

Scientific Research Applications

2-Methoxy-2-methylpropan-1-ol finds applications across various fields:

  • Chemistry: It serves as a solvent and intermediate in organic synthesis.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of perfumes, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-2-methylpropan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, altering their activity and providing insights into their function. The molecular targets and pathways involved are typically specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 1-Propanol

  • Methoxyethanol

  • 2-Methoxyethanol

  • 2-Methyl-2-propanol

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Properties

IUPAC Name

2-methoxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUAIZSESMILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472010
Record name 2-Methoxy-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22665-67-4
Record name 2-Methoxy-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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